Oxidation Potential Modulation: 2,6-Dimethylphenyl vs. 2,6-Diisopropylphenyl and 2-Naphthyl in Iridium(III) Complexes
In biscyclometalated iridium(III) complexes, 2,6-dimethylphenyl isocyanide (CNArdmp) exhibits an oxidation potential of approximately 1.3 V, which is intermediate between the less hindered 2-naphthyl isocyanide (CNArnap) and the more sterically demanding 2,6-diisopropylphenyl isocyanide (CNArdipp) [1]. This positions 2,6-DMPI as a tunable ligand for achieving specific redox windows in phosphorescent materials [1].
| Evidence Dimension | Oxidation potential (Eox) of [Ir(ppy)₂(CNAr)₂]⁺ complexes |
|---|---|
| Target Compound Data | CNArdmp (2,6-dimethylphenyl): ~1.3 V |
| Comparator Or Baseline | CNArdipp (2,6-diisopropylphenyl): ~1.2 V; CNArnap (2-naphthyl): ~1.4 V |
| Quantified Difference | ~0.1 V lower than CNArnap; ~0.1 V higher than CNArdipp |
| Conditions | Cyclic voltammetry in CH₂Cl₂ with 0.1 M NBu₄PF₆, referenced to Fc/Fc⁺ |
Why This Matters
Oxidation potential directly correlates with HOMO energy and oxidative stability; precise selection of 2,6-DMPI over other aryl isocyanides enables fine-tuning of redox properties in electroluminescent devices.
- [1] Maity, A.; Teets, T. S. Steric and Electronic Influence of Aryl Isocyanides on the Properties of Iridium(III) Cyclometalates. Inorg. Chem. 2016, 55, 2299–2308. View Source
